

# Technical Guide: Physical Properties of tert-Butyl L-prolinate Hydrochloride

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## Compound of Interest

Compound Name: *tert-Butyl L-prolinate hydrochloride*

Cat. No.: *B554961*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **tert-Butyl L-prolinate hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis, asymmetric catalysis, and as a biologically active molecule. This guide includes a summary of its physical characteristics, detailed experimental protocols for property determination, and visual workflows for its key applications.

## Core Physical and Chemical Properties

**tert-Butyl L-prolinate hydrochloride** is a derivative of the amino acid L-proline, where the carboxylic acid group is protected as a tert-butyl ester. This modification enhances its utility in organic synthesis by increasing its stability and solubility in organic solvents. The hydrochloride salt form further improves its solubility in aqueous solutions.<sup>[1]</sup>

Property	Value
Chemical Name	tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Synonyms	L-Proline tert-butyl ester hydrochloride, H-Pro-OtBu·HCl
Molecular Formula	C <sub>9</sub> H <sub>18</sub> ClNO <sub>2</sub> [2]
Molecular Weight	207.70 g/mol [2]
Appearance	White to almost white crystalline powder[3]
Melting Point	91-114 °C (range observed across different sources)[3][4]
Solubility	Excellent solubility in water; good solubility in polar organic solvents such as methanol and ethanol.[1]
Optical Rotation	[α] <sup>20</sup> /D between -30.0° and -33.0° (c=1 in H <sub>2</sub> O)[3]
CAS Number	5497-76-7[2]

## Experimental Protocols

### Determination of Melting Point

The melting point of **tert-Butyl L-prolinate hydrochloride** can be determined using the capillary melting point method, a standard technique for organic solids.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- **Sample Preparation:** A small amount of **tert-Butyl L-prolinate hydrochloride** is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range of these two temperatures.

## Determination of Solubility (Qualitative)

A general procedure to assess the solubility of **tert-Butyl L-prolinate hydrochloride** in various solvents.

**Principle:** A small amount of the solute is added to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is observed.

Apparatus:

- Test tubes or small vials
- Spatula

- Vortex mixer or magnetic stirrer
- Water bath (for temperature control, if necessary)

#### Procedure:

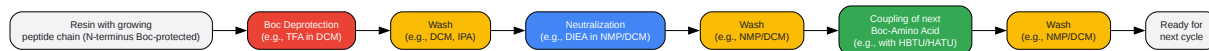
- Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, dichloromethane) to a clean test tube.
- Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of **tert-Butyl L-prolinate hydrochloride** to the solvent.
- Agitation: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).
- Observation: Observe the mixture to see if the solid has completely dissolved.
- Incremental Addition: If the solid dissolves, add another measured amount of the solute and repeat the agitation and observation steps until the solvent is saturated (i.e., solid material remains undissolved).
- Classification: The solubility can be classified based on the amount of solute that dissolves in a given volume of solvent (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble).

## Applications and Workflows

**tert-Butyl L-prolinate hydrochloride** is a versatile building block in organic synthesis and a compound of interest in biochemical assays.

## Role in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl ester group in **tert-Butyl L-prolinate hydrochloride** serves as a protecting group for the carboxylic acid functionality of proline. This is particularly relevant in the context of Boc (tert-butyloxycarbonyl) chemistry for solid-phase peptide synthesis. The following diagram illustrates a generalized workflow for one cycle of peptide chain elongation using a Boc-protected amino acid.

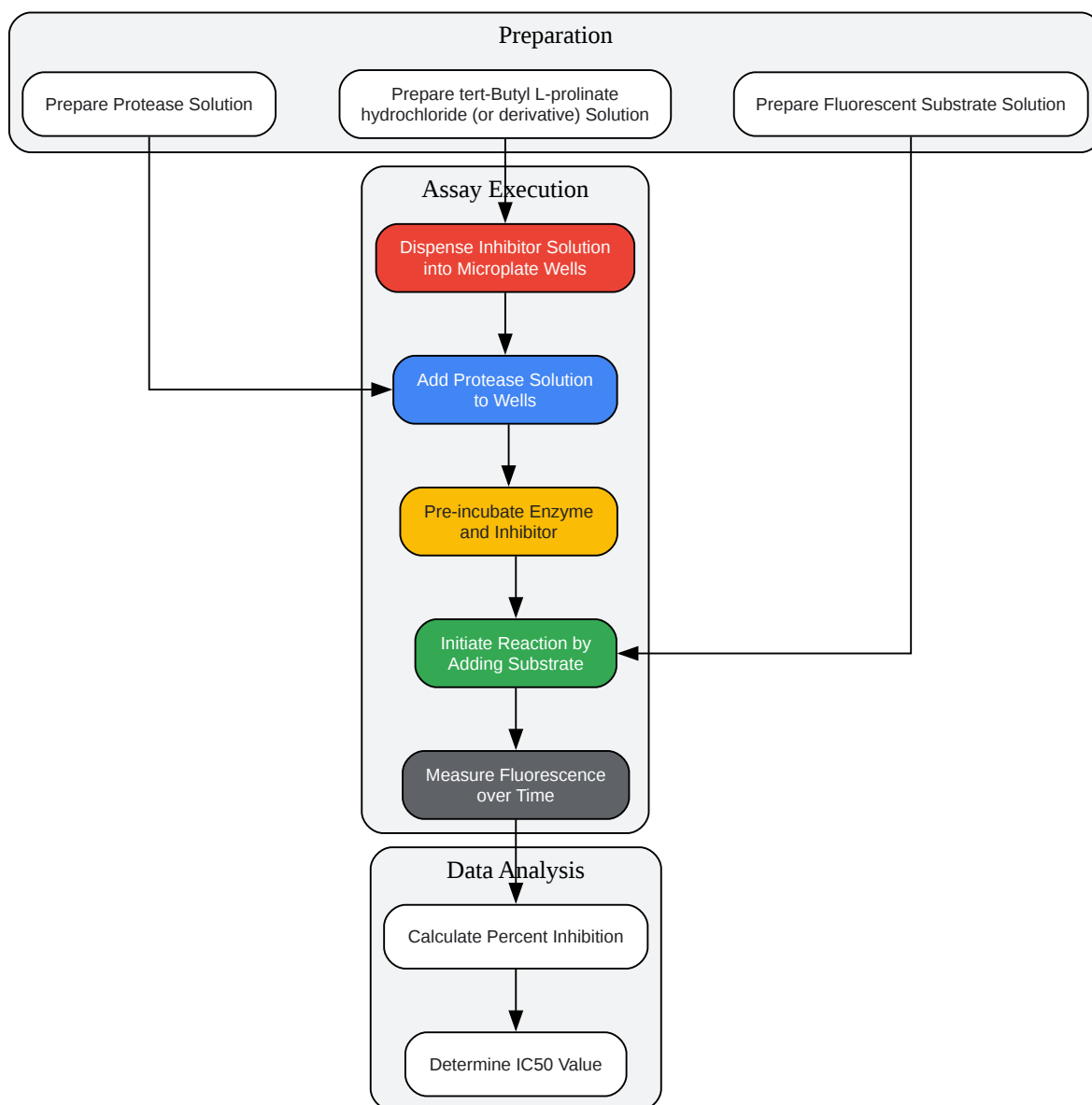


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Generalized workflow for one cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

## Application in Protease Inhibition Assays

Given its biological activity, derivatives of proline esters are often screened for their potential as enzyme inhibitors, particularly for proteases.[5] The following diagram outlines a general workflow for a fluorescence-based protease inhibition screening assay.



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Workflow for a fluorescence-based protease inhibition assay.

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## References

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